molecular formula C5H3ClN2O4 B1580539 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 36313-98-1

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B1580539
CAS No.: 36313-98-1
M. Wt: 190.54 g/mol
InChI Key: AJYLJEAORVKEHN-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, also known as 5-Chloroorotic acid, is a halogenated derivative of orotic acid with the CAS Number 36313-98-1 and a molecular weight of 190.54 g/mol . This compound is a key synthetic intermediate in medicinal and organic chemistry, primarily serving as a versatile building block for the synthesis of more complex pyrimidine derivatives . Its molecular formula is C 5 H 3 ClN 2 O 4 . Researchers value this compound for its role in nucleobase analog synthesis. The chlorine atom at the 5-position offers a reactive site for further functionalization via cross-coupling reactions or nucleophilic substitution, enabling the creation of diverse chemical libraries for drug discovery and biochemical probing . Its ester derivative, Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 91447-90-4), is a closely related compound used in further synthetic applications . Key Identifiers and Properties: - CAS Number: 36313-98-1 - Molecular Formula: C 5 H 3 ClN 2 O 4 - Molecular Weight: 190.54 g/mol - SMILES: OC(=O)C1=C(Cl)C(=O)NC(=O)N1 - InChIKey: AJYLJEAORVKEHN-UHFFFAOYSA-N - Topological Polar Surface Area (TPSA): 95.5 Ų Handling and Safety: This chemical is intended for research purposes only. Consult the relevant Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use. Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLJEAORVKEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283485
Record name 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Molecular Weight

190.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36313-98-1
Record name 36313-98-1
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Record name 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from Orotic Acid via Chlorination

One of the principal and well-documented methods to prepare 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves chlorination of orotic acid. The process includes the following key steps:

  • Starting Material: Orotic acid (1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid)
  • Reagents: Iron(III) chloride as catalyst, acetic anhydride, acetic acid, and sulfuryl dichloride (sulfonyl chloride)
  • Conditions: Heating at 90–95°C followed by reflux overnight during chlorination
  • Procedure:

    • Orotic acid is suspended in acetic acid with acetic anhydride and catalytic ferric chloride.
    • Sulfuryl dichloride is added dropwise under heating.
    • The mixture is refluxed overnight to ensure complete chlorination.
    • After cooling to 10°C, the product precipitates and is collected by filtration, washed, and dried.
  • Yield and Purity:

    • Yield: Approximately 92% molar yield
    • Product: α-chloroorotic acid (5-chloro derivative)
    • Melting point: ~288°C
    • Physical form: Yellow solid

This method is efficient and scalable, producing the chlorinated pyrimidine carboxylic acid with high purity and yield.

Chlorination of Tetrahydropyrimidine Derivatives Using Phosphorus Pentachloride and Phosphorus Oxychloride

Another established synthetic approach involves chlorination of tetrahydropyrimidine intermediates using a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3):

  • Starting Material: Tetrahydropyrimidine derivatives such as 6-(benzo[d]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Reagents: Phosphorus pentachloride and phosphorus oxychloride
  • Conditions: Heating on a water bath for 8 hours
  • Procedure:

    • The tetrahydropyrimidine is mixed with PCl5 and POCl3.
    • The mixture is heated to reflux for 8 hours.
    • The reaction mixture is cooled and poured onto crushed ice to precipitate the chlorinated product.
    • The product is filtered, dried, and recrystallized from ethanol.
  • Yield and Properties:

    • Yield: Approximately 86%
    • Product: Chloropyrimidine derivative (chlorinated at the 5-position)
    • Melting point: >300°C
    • Characterization: Confirmed by FT-IR, NMR, elemental analysis indicating presence of chlorine

This chlorination method is robust and allows for further functionalization of the pyrimidine ring.

Multistep Synthesis Involving Protection, Cyclization, and Chlorination

Some synthetic routes to related pyrimidine derivatives involve multistep sequences including:

  • Protection of amine groups (e.g., benzene-1,3-diamine)
  • Reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate
  • Intramolecular cyclization
  • Acid hydrolysis
  • Chlorination using reagents like phosphorus pentasulfide or thionyl chloride

These methods, although more complex, provide access to chlorinated pyrimidine carboxylic acids with diverse substitution patterns and have been used to synthesize biologically active compounds.

Summary Table of Preparation Methods

Method No. Starting Material Chlorinating Agent(s) Conditions Yield (%) Product Characteristics Reference
1 Orotic acid Sulfuryl dichloride + FeCl3 90–95°C heating, reflux overnight 92 Yellow solid, mp 288°C, α-chloroorotic acid
2 Tetrahydropyrimidine derivative Phosphorus pentachloride + POCl3 Heated on water bath, 8 h reflux 86 Beige crystals, mp >300°C, chloropyrimidine
3 Protected amines + dichloropyrimidine esters Phosphorus pentasulfide/thionyl chloride Multistep, includes cyclization and hydrolysis Variable Chlorinated pyrimidine carboxylic acids with varied substitution

Analytical and Spectroscopic Confirmation

  • FT-IR Spectroscopy: Characteristic bands for carbonyl groups (1700–1720 cm⁻¹), NH stretching (~3200 cm⁻¹), and C–Cl stretching confirm chlorination.
  • NMR Spectroscopy: Disappearance or shifts of signals corresponding to NH or SH groups upon chlorination; presence of D2O-exchangeable protons.
  • Elemental Analysis: Confirms chlorine incorporation consistent with the chlorinated product.
  • Melting Points: High melting points (>280°C) indicate purity and stability of the chlorinated pyrimidine acids.

Research Findings and Considerations

  • The chlorination step is critical and requires controlled temperature to avoid decomposition or side reactions.
  • Sulfuryl dichloride is effective for direct chlorination of orotic acid under mild conditions.
  • Phosphorus pentachloride/oxychloride mixtures provide a strong chlorinating environment suitable for more functionalized intermediates.
  • Multistep syntheses allow for structural diversity but involve more complex reaction sequences and purification steps.
  • The prepared 5-chloro derivatives serve as important intermediates for further chemical modifications and biological activity studies.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and other biologically active compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may be used in the development of new drugs targeting various pathogens.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the pathogens.

Comparison with Similar Compounds

Solubility and Reactivity

  • Chloro derivative : The electron-withdrawing chlorine atom enhances electrophilicity at position 5, making it reactive toward nucleophilic substitution. Its carboxylic acid group allows for salt formation (e.g., with N,N-diethylaniline in ).
  • Fluoro derivative : The fluorine atom’s strong electronegativity stabilizes hydrogen bonding, as seen in its use in supramolecular chemistry .
  • Iodo derivative : The bulky iodine atom increases molecular weight and may influence crystal packing via halogen bonding .

Crystallographic Data

  • Chloro derivative : Forms salts with N,N-diethylaniline, exhibiting hydrogen-bonded chains (N–H···O interactions) along the [110] direction. Crystal system: triclinic (space group P1) .
  • Fluoro derivative: Not explicitly reported in the evidence, but its hydrate form (C₅H₅FN₂O₅) has a melting point of 278°C .

Biological Activity

5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 36313-98-1) is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H3_3ClN2_2O4_4
  • Molecular Weight : 190.54 g/mol
  • CAS Number : 36313-98-1

This compound features a pyrimidine ring structure with two carbonyl groups and a carboxylic acid functional group, which is significant for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The compound's ability to scavenge free radicals has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In comparative studies:

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid (Control)100%
5-Chloro-2,6-dioxo...88.6%
Other CompoundsVaries

The results demonstrate that this compound has a high capacity for radical scavenging compared to other tested substances .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine can inhibit inflammatory responses. For instance, in a carrageenan-induced paw edema model in rats:

  • Test Compound : Demonstrated significant reduction in paw swelling.
  • Mechanism : Likely involves inhibition of pro-inflammatory cytokines and mediators.

This suggests potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the effectiveness of this compound as an antimicrobial agent .

The biological activities of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine are attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : The presence of hydroxyl and carbonyl groups allows the compound to donate electrons to free radicals.
  • Anti-inflammatory Pathway : It may inhibit the nuclear factor kappa B (NF-kB) pathway, reducing the expression of inflammatory mediators.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis are proposed mechanisms.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antioxidant Properties : A comparative analysis with known antioxidants revealed that modifications to the pyrimidine structure could enhance radical scavenging activity significantly .
  • Evaluation in Inflammatory Models : In a study involving collagen-induced arthritis in rats, administration of the compound resulted in reduced joint inflammation and pain scores .
  • Antimicrobial Efficacy Testing : A series of tests against clinical isolates demonstrated the potential use of this compound as a lead molecule for developing new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves chlorination of a pyrimidine precursor. For example, substituting a hydroxyl or amino group at the 5-position with chlorine can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous conditions . Key optimizations include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., over-chlorination).
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require careful moisture exclusion.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity. Conflicting yields (e.g., 70% vs. 90%) in literature may arise from variations in stoichiometry or residual moisture .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR can identify the tetrahydropyrimidine ring (δ 3.8–4.2 ppm for NH protons) and carboxylic acid (δ 170–175 ppm for carbonyl carbons). Discrepancies in peak splitting may indicate tautomeric forms .
  • X-ray crystallography : Single-crystal analysis resolves positional ambiguity of the chloro and oxo groups. For example, a study using Bruker APEX2 confirmed bond angles (e.g., C-Cl bond length: 1.73 Å) .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 219.01) validates molecular weight.

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol. Data shows poor aqueous solubility (<0.1 mg/mL at 25°C), necessitating DMSO stock solutions (10 mM) .
  • Stability : Monitor via HPLC over 24 hours under physiological conditions (37°C, pH 7.4). Degradation >10% indicates need for stabilizers (e.g., ascorbic acid for radical scavenging) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and carboxylic acid groups in cross-coupling reactions?

Methodological Answer: The chloro group undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to electron-withdrawing effects from adjacent carbonyl groups. Computational studies (DFT) suggest a lower activation barrier for C-Cl bond cleavage compared to non-oxygenated pyrimidines. The carboxylic acid can coordinate to metal catalysts (e.g., Pd), but competing decarboxylation may occur above 100°C. Contradictory reports on coupling efficiency (50% vs. 75%) may stem from solvent polarity or base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How does this compound interact with biological targets, such as enzymes or nucleic acids?

Methodological Answer:

  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to thymidylate synthase (TS) via H-bonds with the carboxylic acid and hydrophobic interactions with the chloro substituent. IC₅₀ values from fluorometric assays (e.g., 12 μM vs. 25 μM) suggest structural analogs with bulkier substituents improve affinity .
  • DNA intercalation : UV-vis titration (hypochromicity at 260 nm) and circular dichroism (CD) indicate weak intercalation, but conflicting cytotoxicity data (e.g., IC₅₀ >100 μM in HeLa cells) require further validation .

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Batch variability : Characterize purity via LC-MS and elemental analysis. Impurities (e.g., dechlorinated byproducts) may account for discrepancies in IC₅₀ values .
  • Assay conditions : Standardize protocols for ATP levels (cell viability assays) and serum content (e.g., 10% FBS vs. serum-free media). A 2023 study attributed false-negative results to serum albumin binding .
  • Metabolic stability : Use liver microsomes to compare half-lives (e.g., t₁/₂ = 45 min in human vs. 90 min in murine), which impact in vivo vs. in vitro correlations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

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